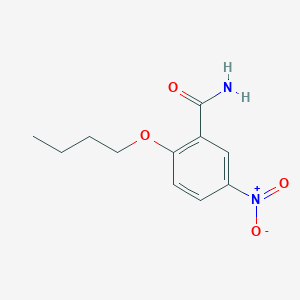

2-butoxy-5-nitrobenzamide

Description

The exploration of novel organic compounds is a cornerstone of chemical research, driving innovations across various scientific disciplines. Within this vast landscape, 2-butoxy-5-nitrobenzamide emerges as a molecule of interest due to its hybrid structure, incorporating both a benzamide (B126) and a nitroaromatic moiety.

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry, with numerous benzamide derivatives exhibiting a wide array of biological activities, including anti-inflammatory, and anticancer properties. ontosight.ai The amide linkage is a critical component in many pharmaceutical agents, contributing to their stability and ability to interact with biological targets. ontosight.ai The physicochemical properties of benzamide derivatives, such as solubility and stability, can be finely tuned by the nature and position of substituents on the benzene ring. ontosight.ai

Nitroaromatic compounds, on the other hand, are defined by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the aromatic ring, making these compounds valuable as synthetic intermediates. nih.gov They are fundamental in the synthesis of a diverse range of products, including dyes, polymers, and pharmaceuticals. google.com The nitration of aromatic compounds is a fundamental reaction in organic chemistry, though it requires careful handling due to the often energetic nature of the products. epo.org

2-Butoxy-5-nitrobenzamide, therefore, combines the established biological relevance of the benzamide scaffold with the synthetic versatility of the nitroaromatic group. The butoxy group (a four-carbon ether linkage) adds a degree of lipophilicity, which can influence how the molecule interacts with biological systems and its solubility in various solvents.

The primary significance of 2-butoxy-5-nitrobenzamide in an academic and industrial context appears to be as a synthetic intermediate. The nitro group can be readily reduced to an amino group, which then serves as a handle for further chemical modifications. This transformation is a common strategy in the synthesis of more complex molecules with desired biological activities.

While specific, large-scale academic studies on 2-butoxy-5-nitrobenzamide are not prominent in the available literature, its constituent parts suggest its utility. For instance, a patent for new derivatives of 2-benzamido-5-nitro-thiazole highlights the potential for related structures to be used as parasiticides, fungicides, and molluscicides. This suggests that the 5-nitrobenzamide core is a valuable building block for creating biologically active compounds.

Furthermore, the synthesis of complex pharmaceutical agents often involves multi-step processes where specific, functionalized intermediates are required. A patent describing the synthesis of binimetinib, a cancer therapeutic, utilizes a structurally related compound, N-(2-tert-butoxy ethyoxyl)-2,3,4-trifluoro-5-nitrobenzamide, as a key intermediate. This underscores the role of substituted nitrobenzamides in the development of modern pharmaceuticals.

Below is a table summarizing the general physicochemical properties of benzamide and nitroaromatic compounds, which provides a basis for understanding the expected characteristics of 2-butoxy-5-nitrobenzamide.

| Property | Benzamide | Nitroaromatic Compounds |

| Appearance | Typically colorless crystals or white solids wikipedia.org | Often pale yellow to yellow crystalline solids |

| Solubility | Slightly soluble in water, soluble in organic solvents wikipedia.org | Generally sparingly soluble in water, more soluble in organic solvents |

| Reactivity | The amide group can be hydrolyzed. The aromatic ring can undergo electrophilic substitution. | The nitro group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution but activating it for nucleophilic substitution. The nitro group can be reduced to an amine. nih.gov |

| Spectroscopic Features | Characteristic C=O and N-H stretching bands in IR spectroscopy. | Strong characteristic symmetric and asymmetric stretching bands for the NO₂ group in IR spectroscopy. acs.org In mass spectrometry, fragments corresponding to the loss of NO and NO₂ are often observed. nih.gov |

Direct academic investigations focusing exclusively on 2-butoxy-5-nitrobenzamide are sparse. However, the broader classes of substituted benzamides and nitroaromatics are the subject of extensive research.

Studies on substituted benzamides often explore their potential as therapeutic agents. For example, various benzamide derivatives have been synthesized and evaluated for their anti-inflammatory, and anticancer activities. ontosight.ai The specific substituents on the benzamide ring are critical in determining the biological target and efficacy of the compound.

Research into nitroaromatic compounds frequently centers on their synthesis and transformation into other functional groups. The reduction of the nitro group to an amine is a particularly well-studied and versatile reaction, providing a gateway to a wide range of other chemical functionalities. This transformation is a key step in the industrial synthesis of many dyes, pharmaceuticals, and agrochemicals.

Patents provide valuable insight into the application of related structures. The following table summarizes information on patented synthetic intermediates that share structural similarities with 2-butoxy-5-nitrobenzamide.

| Intermediate Compound | Application/Significance | Patent Reference |

| 2-Benzamido-5-nitro-thiazole derivatives | Investigated for use as parasiticides, fungicides, and molluscicides. | US3950351A |

| N-(2-tert-butoxy ethyoxyl)-2,3,4-trifluoro-5-nitrobenzamide | An intermediate in the synthesis of Binimetinib, a MEK inhibitor used in cancer therapy. | CN105820124A |

| 2-Butoxy-5-nitropyridine | Mentioned as an intermediate in organic synthesis for pesticides and pharmaceuticals. | Not a direct patent, but discussed in chemical literature. |

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-2-3-6-17-10-5-4-8(13(15)16)7-9(10)11(12)14/h4-5,7H,2-3,6H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLJQIWVVGCASV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Butoxy-5-nitrobenzamide and its Isomers

The primary route for synthesizing 2-butoxy-5-nitrobenzamide typically begins with a precursor molecule that undergoes etherification and amidation. The order of these steps can vary, but a common approach involves first establishing the alkoxy and nitro groups on the benzoic acid backbone, followed by the formation of the amide.

Etherification: The introduction of the butoxy group onto the aromatic ring is commonly achieved through the Williamson ether synthesis. wikipedia.orglscollege.ac.inyoutube.com This S\textsubscript{N}2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.comlibretexts.org For instance, 5-hydroxy-2-nitrobenzoic acid can be reacted with a butyl halide (e.g., 1-iodobutane) in the presence of a base like cesium carbonate (Cs₂CO₃). rsc.orgrsc.org The choice of solvent is critical; 2-methoxyethanol (B45455) (2ME) has been shown to selectively promote etherification of 5-hydroxy-2-nitrobenzoic acid to 5-butoxy-2-nitrobenzoic acid in quantitative yields, particularly under microwave irradiation, while minimizing the formation of undesired ester byproducts. rsc.org The reaction can also be performed under conventional heating. rsc.org Another method for creating similar alkoxy-nitroaromatic compounds is through phase-transfer catalyzed nucleophilic substitution of a chloro-nitrobenzamide with an alcohol. researchgate.net

Nitration: Nitration of a substituted benzamide (B126) precursor is another key step. For example, d₅-Methyl 3-benzamido-2-hydroxybenzoate can be nitrated using a solution of 69% nitric acid in acetic acid at 15 °C to yield d₅-Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate. biomedres.us

Amidation: The formation of the benzamide group from the corresponding carboxylic acid is a crucial step. This can be accomplished through several methods:

Activation with Coupling Agents: Carboxylic acids like 5-butoxy-2-nitrobenzoic acid can be activated using peptide coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with HOAt (1-Hydroxy-7-azabenzotriazole) and a base like DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM) in a solvent like DMF (N,N-Dimethylformamide) are effective for coupling with an amine to form the amide bond. rsc.org

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride (SOCl₂). derpharmachemica.com The resulting acyl chloride is then reacted with an amine in the presence of a base. acs.org

Direct Condensation: Methods for the direct condensation of carboxylic acids and amines have been developed using catalysts like diatomite earth@IL/ZrCl₄ under ultrasonic irradiation. researchgate.net

| Reaction | Key Reagents & Conditions | Example Application | Reference |

|---|---|---|---|

| Etherification (Williamson) | Alkyl halide (e.g., 1-iodobutane), Base (e.g., Cs₂CO₃), Solvent (e.g., 2-methoxyethanol), Microwave or Conventional Heating | Synthesis of 5-butoxy-2-nitrobenzoic acid from 5-hydroxy-2-nitrobenzoic acid | rsc.org |

| Nitration | Nitric acid, Acetic acid, 15 °C | Synthesis of d₅-Methyl 3-benzamido-2-hydroxy-5-nitrobenzoate | biomedres.us |

| Amidation (Coupling Agents) | HATU, HOAt, DIPEA, DMF | Synthesis of N-substituted benzamides from carboxylic acids | rsc.org |

| Amidation (Acyl Chloride) | Oxalyl chloride or Thionyl chloride, followed by amine and base | Preparation of 4-methyl-3-nitrobenzoyl chloride for subsequent amidation | derpharmachemica.com |

The synthesis of 2-butoxy-5-nitrobenzamide and its isomers relies on a range of starting materials and reagents.

Precursors:

For Etherification: A common precursor is a hydroxy-nitrobenzoic acid, such as 5-hydroxy-2-nitrobenzoic acid . rsc.orgrsc.org Alternatively, a halogenated nitrobenzamide like 2-chloro-5-nitrobenzamide can be used. researchgate.net

For Amidation: The direct precursor to the final amide is the corresponding carboxylic acid, 5-butoxy-2-nitrobenzoic acid . rsc.org This is often synthesized and then coupled with an amine.

For Isomers: Synthesis of isomers may start from different precursors. For example, the synthesis of N-(2-butoxy-5-nitrophenyl) derivatives can start from 2-acetylamino-4-nitrophenol . researchgate.net The synthesis of other nitrobenzamide derivatives has utilized precursors like 2,3,4-trifluoro-5-nitrobenzoic acid . google.com

Reagents:

Alkylating Agents: For introducing the butoxy group, butyl halides such as 1-iodobutane, 1-bromobutane, or 1-chlorobutane (B31608) are used. rsc.org

Bases: Strong and weak bases are employed in various steps. Cesium carbonate (Cs₂CO₃) is effective in Williamson ether synthesis. rsc.org Organic bases like N,N-Diisopropylethylamine (DIPEA) , N-methylmorpholine (NMM) , and triethylamine (Et₃N) are used in amidation reactions. rsc.orgacs.org

Coupling Reagents: To facilitate amide bond formation, various coupling reagents are used, including HATU , HOAt , N,N'-carbonyldiimidazole (CDI) , and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) . rsc.orggoogle.comnih.gov

Solvents: The choice of solvent is crucial for reaction efficiency and selectivity. N,N-Dimethylformamide (DMF) , dichloromethane (DCM) , tetrahydrofuran (THF) , and 2-methoxyethanol (2ME) are commonly used. rsc.orgrsc.orggoogle.com

Optimizing reaction conditions is key to maximizing the yield and purity of the final product.

For the Williamson etherification of 5-hydroxy-2-nitrobenzoic acid, solvent choice is a major optimization factor. While many solvents lead to a mixture of the desired ether and an undesired ester byproduct, 2-methoxyethanol (2ME) was found to provide the ether product, 5-butoxy-2-nitrobenzoic acid, in quantitative yield with no ester formation detected. rsc.org Microwave-assisted synthesis has also been shown to be effective, with complete conversion achieved in short reaction times (e.g., 60 seconds). rsc.org

In amidation reactions, yields can be high. For example, the condensation of 2,3,4-trifluoro-5-nitrobenzoic acid with an amine using coupling agents like CDI or EDC resulted in yields of 87-88%. google.com The synthesis of 5-alkoxy-2-nitrobenzoic acids, precursors for the final amides, has been achieved with yields ranging from 42% to 97% depending on the specific structure and conditions. rsc.org Optimization of amidation often involves screening different coupling reagents, bases, and solvents to find the most effective combination for a given substrate.

Synthesis of Structural Analogues and Derivatives of 2-Butoxy-5-nitrobenzamide

The core structure of 2-butoxy-5-nitrobenzamide can be modified at several positions to generate a library of analogues for various research applications. Key modification sites include the benzamide nitrogen, the aromatic ring, and the butoxy side chain.

The amide group itself is a prime target for modification to explore structure-activity relationships.

N-Substitution: The most straightforward modification is the introduction of various substituents on the amide nitrogen. This is achieved by using different primary or secondary amines during the amidation step. For example, 5-isobutoxy-2-nitrobenzoic acid has been reacted with pentan-3-amine to produce N-(pentan-3-yl)-5-isobutoxy-2-nitrobenzamide. rsc.org

Amide Bond Bioisosteres: The amide bond can be replaced with bioisosteres to alter the compound's properties while retaining key interactions. For instance, partially unsaturated five-membered rings like isoxazolines have been used to replace amide moieties in other complex molecules, a strategy that could be applied here. nih.gov

Conversion to Other Functional Groups: The benzamide itself can be a precursor for other functionalities. For example, photocatalytic methods have been developed for the N-dealkylation of tertiary benzamides or for intramolecular cyclization to form structures like isoindolinones. rsc.org Nickel-catalyzed reactions can convert benzamide precursors back into carboxylic acids. orgsyn.org

Modifying the substituents on the phenyl ring and the alkyl chain provides another avenue for creating diverse analogues.

Aromatic Ring Substitution:

Halogenation: Introducing halogens like fluorine or chlorine can alter the electronic properties and metabolic stability of the molecule. scispace.com This can be done by starting with pre-fluorinated anilines or other halogenated precursors. scispace.com

Alkoxy/Aryloxy Variation: The butoxy group can be replaced with other alkoxy groups (e.g., isobutoxy, methoxy) or aryloxy groups (e.g., phenoxy, 2,4-dimethylphenoxy). rsc.orgrsc.org This is typically achieved by using different alcohols or phenols in the etherification step. rsc.org Nucleophilic aromatic substitution (ArSN) is another route to introduce such groups. researchgate.net

Other Functional Groups: Other groups can be introduced onto the aromatic ring. For example, replacing a halide substituent with a formyl group has been demonstrated in similar benzamide structures. acs.orgnih.gov

Butoxy Chain Modification:

Isomers: Different isomers of the butoxy group (e.g., isobutoxy, sec-butoxy, tert-butoxy) can be introduced by using the corresponding butyl halide or alcohol in the synthesis. rsc.orggoogle.com

Chain Length and Branching: The length and branching of the alkyl chain can be varied by selecting different alkylating agents during the Williamson ether synthesis. rsc.org

Functionalization: Functional groups can be incorporated into the alkoxy chain. For example, N-(2-tert-butoxyethoxy) derivatives have been synthesized, introducing an ether linkage within the side chain. google.com Alkoxymethyl derivatives can also be prepared via reaction with hemiformals. nih.gov

| Modification Area | Strategy | Example Reagents/Precursors | Reference |

|---|---|---|---|

| Benzamide Moiety | N-Substitution | Various primary/secondary amines (e.g., pentan-3-amine) | rsc.org |

| Amide Bioisosteres | Replacement with isoxazoline (B3343090) rings | nih.gov | |

| Aromatic Ring | Alkoxy/Aryloxy Variation | Different alcohols/phenols in etherification (e.g., isobutanol, 2,4-dimethylphenol) | rsc.orgrsc.org |

| Halogenation | Fluorinated anilines, 2-chloro-5-nitrobenzamides | researchgate.netscispace.com | |

| Butoxy Chain | Isomer Variation | Isobutyl halide, sec-butyl halide, tert-butyl halide | rsc.org |

| Functionalization | O-(2-t-butoxy ethyl) azanol | google.com |

Multi-component Reactions and Hybrid Structural Designs

Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. frontiersin.orgresearchgate.net This approach aligns with the principles of atom and step economy, minimizing waste and reducing the need for intermediate purification steps. frontiersin.org While specific MCRs for the direct synthesis of 2-butoxy-5-nitrobenzamide are not extensively documented in the literature, the synthesis of structurally related compounds provides a blueprint for potential MCR strategies. For instance, the three-component reaction (3CR) of aldehydes, amines, and isocyanides (the Ugi reaction) is a powerful tool for generating amide derivatives. acs.org A hypothetical MCR for 2-butoxy-5-nitrobenzamide could involve the reaction of 2-butoxy-5-nitrobenzoic acid, an amine source like ammonia (B1221849), and a coupling agent in a one-pot setup.

The concept of hybrid structural design involves combining the 2-butoxy-5-nitrobenzamide scaffold with other pharmacophores to create novel molecules with potentially dual or synergistic biological activities. qut.edu.au This pharmacophore hybridization strategy is a common approach in drug discovery. qut.edu.au For example, linking the 2-butoxy-5-nitrobenzamide moiety to other bioactive cores, such as those found in nonsteroidal anti-inflammatory drugs (NSAIDs) or other targeted agents, could yield new chemical entities for therapeutic evaluation. qut.edu.au The design of these hybrids often involves cleavable (e.g., ester, amide) or non-cleavable (e.g., amine) linkers to connect the structural subunits. qut.edu.au

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms, solvent effects, and catalytic processes is crucial for optimizing the synthesis of 2-butoxy-5-nitrobenzamide and its analogues.

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The primary synthetic step for forming 2-butoxy-5-nitrobenzamide is the amidation of its corresponding carboxylic acid, 2-butoxy-5-nitrobenzoic acid. The mechanism for this transformation typically involves two key stages:

Activation of the Carboxylic Acid: The carbonyl group of the carboxylic acid is not sufficiently electrophilic to react directly with ammonia. Therefore, it must first be activated. This can be achieved using a variety of coupling reagents (e.g., carbodiimides, HATU) or by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. nih.gov With an acid chloride, the highly electronegative chlorine atom withdraws electron density, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution: An amine source, typically ammonia or an ammonium (B1175870) salt, acts as the nucleophile. It attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., a chloride ion, dicyclohexylurea) to form the final amide product.

In some syntheses, radical mechanisms may play a role, particularly in the introduction of the nitro group. Reagents like tert-butyl nitrite (B80452) (t-BuONO) can generate nitroso (·NO) and t-butoxy (tBuO·) radicals. frontiersin.orgrsc.org Under aerobic conditions, the ·NO radical can be converted to a NO₂ radical, which can then couple with an aryl radical to form the nitroaromatic compound. rsc.org

Solvent Effects and Catalysis in the Synthesis of 2-Butoxy-5-nitrobenzamide and its Analogues

The choice of solvent and catalyst is paramount in directing the efficiency, yield, and selectivity of the synthesis of benzamide derivatives. Solvents can influence reactant solubility, stabilize transition states, and affect reaction rates. For the amidation of nitrobenzoic acids, solvents such as trichlorobenzene, o-xylene, and N,N-dimethylformamide (DMF) have been utilized. researchgate.net The solubility of p-nitrobenzamide, an isomer of the target compound, has been shown to vary significantly across different solvents, with the highest solubility observed in DMSO and DMF. researchgate.net

Catalysis plays a vital role in enhancing the reaction rate and enabling the use of milder conditions. Both acid and base catalysis can be employed for amidation. Brønsted acids can protonate the carbonyl oxygen, increasing its electrophilicity, while Lewis acids can coordinate to the carbonyl group to achieve the same effect. rsc.org Research on the synthesis of 4-nitrobenzamide (B147303) has shown that catalysts like boric acid and tetrabutoxytitanium, particularly in the presence of a co-catalyst like polyethylene (B3416737) glycol (PEG-400), can effectively promote the condensation of 4-nitrobenzoic acid with ammonia. researchgate.netgoogle.com

Table 1: Catalysts and Conditions for Analogous Benzamide Syntheses

| Catalyst/Reagent | Co-catalyst/Additive | Solvent | Temperature (°C) | Application | Reference |

|---|---|---|---|---|---|

| Boric Acid | PEG-400 | Trichlorobenzene/o-xylene | 160-185 | Synthesis of 4-nitrobenzamide | researchgate.net, google.com |

| Tetrabutoxytitanium | PEG-400 | Trichlorobenzene/o-xylene | 160-185 | Synthesis of 4-nitrobenzamide | researchgate.net, google.com |

| Ceric Ammonium Nitrate (CAN) | - | - | Microwave | Catalytic amidation | researchgate.net |

| N,N'-Carbonyldiimidazole (CDI) | - | Various | Room Temp. | Amide coupling | researchgate.net |

| HATU | - | DMF | Room Temp. | Amide coupling | nih.gov |

Green Chemistry Approaches in the Synthesis of 2-Butoxy-5-nitrobenzamide

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org Applying these principles to the synthesis of 2-butoxy-5-nitrobenzamide can lead to more sustainable and environmentally benign manufacturing processes.

Key green chemistry strategies applicable to this synthesis include:

Use of Catalysis: Employing catalytic amounts of reagents, such as boric acid or tetrabutoxytitanium, is preferable to using stoichiometric coupling agents that generate significant waste. frontiersin.orgresearchgate.net

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. MCRs are inherently atom-economical. frontiersin.org

Safer Solvents and Reagents: Whenever possible, hazardous solvents should be replaced with greener alternatives. While high-boiling aromatic solvents are often used, research into solvent-free conditions or the use of more benign solvents like water or ethanol (B145695) is a key green objective. frontiersin.orgrsc.org The use of reagents like tert-butyl nitrite can, under certain conditions, offer a metal- and acid-free pathway for transformations. rsc.org

Waste Prevention: Optimizing reactions to achieve high yields and selectivity minimizes the formation of byproducts and reduces chemical waste.

Table 2: Application of Green Chemistry Principles to Benzamide Synthesis

| Green Chemistry Principle | Application in Benzamide Synthesis | Example/Reference |

|---|---|---|

| Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. | researchgate.net |

| Atom Economy | Utilizing multi-component reactions (MCRs) to incorporate most atoms from reactants into the product. | frontiersin.org, researchgate.net |

| Catalysis | Using catalytic quantities of reagents (e.g., boric acid) instead of stoichiometric amounts. | researchgate.net, google.com |

| Benign Solvents | Exploring the use of water or solvent-free conditions for reactions. | frontiersin.org, rsc.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure when possible; use of microwave irradiation. | frontiersin.org, researchgate.net |

By integrating these advanced synthetic and green chemistry principles, the production of 2-butoxy-5-nitrobenzamide and its derivatives can be achieved with greater efficiency, control, and environmental responsibility.

Compound Index

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

The ¹H NMR spectrum of 2-butoxy-5-nitrobenzamide would reveal distinct signals for each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at position 6 (H-6), situated between the butoxy and amide groups, would likely appear as a doublet. The proton at position 4 (H-4), adjacent to the nitro group, would be expected to show a doublet of doublets due to coupling with H-3 and H-6. The proton at position 3 (H-3) would likely appear as a doublet, coupling with H-4. The strong electron-withdrawing effect of the nitro group would cause these aromatic protons to shift downfield.

The butoxy group protons would appear in the aliphatic region of the spectrum. The methylene (B1212753) protons attached to the ether oxygen (-OCH₂-) would be the most downfield of this group, appearing as a triplet. The subsequent two methylene groups (-CH₂-CH₂-) would have overlapping signals in the mid-aliphatic range, likely as multiplets. The terminal methyl group (-CH₃) would appear as the most upfield signal, as a triplet. The two protons of the primary amide (-CONH₂) would be observable as a broad singlet, and its chemical shift can be influenced by solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-butoxy-5-nitrobenzamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CONH₂ | Broad Singlet | - | - |

| Aromatic H-3 | Doublet | d | ~9.0 |

| Aromatic H-4 | Doublet of Doublets | dd | ~9.0, ~2.5 |

| Aromatic H-6 | Doublet | d | ~2.5 |

| -OCH₂- | Triplet | t | ~6.5 |

| -OCH₂-CH₂- | Multiplet | m | - |

| -CH₂-CH₃ | Multiplet | m | - |

| -CH₃ | Triplet | t | ~7.4 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-butoxy-5-nitrobenzamide, ten distinct signals would be expected, corresponding to the ten carbon atoms in the structure. The carbonyl carbon of the amide group would appear significantly downfield. The six aromatic carbons would have chemical shifts in the typical aromatic region, with their exact positions influenced by the attached functional groups (butoxy, nitro, and amide). The carbon bearing the nitro group (C-5) and the carbon attached to the butoxy group (C-2) would be particularly affected. The four aliphatic carbons of the butoxy group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-butoxy-5-nitrobenzamide

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~165 |

| Aromatic C-1 | ~128 |

| Aromatic C-2 | ~158 |

| Aromatic C-3 | ~115 |

| Aromatic C-4 | ~126 |

| Aromatic C-5 | ~141 |

| Aromatic C-6 | ~110 |

| -OCH₂- | ~69 |

| -OCH₂-CH₂- | ~31 |

| -CH₂-CH₃ | ~19 |

| -CH₃ | ~14 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings. For instance, it would show correlations between adjacent protons in the butoxy chain and between neighboring protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) couplings between protons and carbons. This would be instrumental in confirming the placement of the butoxy group at C-2 and the amide group at C-1 by showing correlations from the -OCH₂- protons to C-2 of the aromatic ring, and from the amide protons to the carbonyl carbon and aromatic carbons C-1 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. For example, it could show through-space interactions between the -OCH₂- protons of the butoxy group and the H-6 proton on the aromatic ring, confirming their close spatial relationship.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of 2-butoxy-5-nitrobenzamide. This precise mass measurement allows for the calculation of the elemental formula (C₁₁H₁₄N₂O₄), confirming the identity of the compound. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with a very low margin of error.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. The analysis of these fragments provides valuable structural information. For 2-butoxy-5-nitrobenzamide, common fragmentation pathways would include:

Loss of the butoxy group as a butene radical or butanol.

Cleavage of the amide bond, leading to the loss of NH₂.

Fragmentation of the butoxy chain, showing sequential losses of alkyl fragments.

Loss of the nitro group (NO₂).

These fragmentation patterns serve as a fingerprint for the molecule, confirming the connectivity of the different functional groups and corroborating the structure determined by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the molecule by plotting absorbance or transmittance against the wavenumber (cm⁻¹).

For 2-butoxy-5-nitrobenzamide, the IR spectrum is expected to display a series of distinct absorption bands that confirm the presence of its key structural components: the primary amide, the nitro group, the butoxy ether linkage, and the substituted aromatic ring. Each functional group has a characteristic absorption range. For instance, analysis of related N-alkoxybenzamides and nitroaromatic compounds supports the assignment of these characteristic frequencies. rsc.org

The principal vibrational modes anticipated for 2-butoxy-5-nitrobenzamide are detailed in the table below. The presence of these specific bands collectively provides strong evidence for the compound's chemical structure.

Interactive Data Table: Expected IR Absorption Bands for 2-butoxy-5-nitrobenzamide

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch (asymmetric & symmetric) | 3400-3100 | Strong (typically two bands) |

| C=O Stretch (Amide I band) | 1680-1630 | Strong | |

| N-H Bend (Amide II band) | 1640-1550 | Medium-Strong | |

| Nitro Group | Asymmetric NO₂ Stretch | 1560-1520 | Strong |

| Symmetric NO₂ Stretch | 1355-1345 | Strong | |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium-Weak |

| C=C Stretch (in-ring) | 1600-1450 | Medium (multiple bands) | |

| Ether & Alkyl Chain | C-H Stretch (aliphatic) | 3000-2850 | Strong |

| C-O-C Stretch (aryl-alkyl ether) | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | Strong |

X-ray Crystallography for Solid-State Structure Determination and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state crystalline material. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and how it packs within a crystal lattice.

Such an analysis would reveal the planarity of the benzamide (B126) core, the orientation of the butoxy chain relative to the aromatic ring, and the geometry of the nitro and amide functional groups. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the amide group, which are critical in dictating the supramolecular architecture. rsc.org

A thorough search of the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, and the broader scientific literature was conducted. Current time information in Bangalore, IN. As of the latest search, a specific single-crystal X-ray structure for 2-butoxy-5-nitrobenzamide has not been deposited or published. While crystal structures for closely related compounds, such as 2-hydroxy-5-nitrobenzamide, exist, this data cannot be directly extrapolated to determine the precise solid-state conformation of the title compound. jmchemsci.com

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC-MS) for Purity Assessment and Characterization

Advanced chromatographic techniques are indispensable for verifying the purity and confirming the identity of synthesized compounds like 2-butoxy-5-nitrobenzamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the compound from any unreacted starting materials, byproducts, or other impurities. When coupled with Mass Spectrometry (MS), these methods provide powerful tools for structural characterization.

In the context of synthesizing organic molecules, HPLC is frequently used to establish the final purity of a product. rsc.org A high-purity sample of 2-butoxy-5-nitrobenzamide would ideally appear as a single, sharp peak in the chromatogram, indicating the absence of significant impurities. Purity levels are often required to be above 95% for subsequent applications. nih.gov

The mass spectrometer component provides two crucial pieces of information. First, it measures the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound. Second, it generates a fragmentation pattern unique to the molecule's structure. This pattern serves as a molecular fingerprint that can be used to confirm the identity of the analyte. The combination of chromatographic retention time and mass spectral data provides a highly confident assessment of both purity and identity. phcogres.comnih.gov

Interactive Data Table: Application of Chromatographic Techniques for 2-butoxy-5-nitrobenzamide

| Technique | Purpose | Key Information Obtained |

| HPLC-UV | Purity Assessment & Quantification | A single major peak indicates high purity. The area under the peak is proportional to the concentration. |

| LC-MS | Identity Confirmation & Purity Analysis | Provides the retention time from the HPLC and the molecular weight from the MS, confirming the presence and identity of the target compound in a reaction mixture. nih.gov |

| GC-MS | Identity of Volatile Components | Provides a retention index from the GC and a fragmentation pattern from the MS, useful for identifying the compound and any volatile impurities. jmchemsci.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. For derivatives of benzamide (B126), DFT calculations, often using the B3LYP method with a basis set like 6–311++G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Such studies on related nitroaromatic compounds provide a framework for predicting the characteristics of 2-butoxy-5-nitrobenzamide.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. For similar nitro-substituted aromatic compounds, the HOMO is often localized on the phenyl ring and the amide group, while the LUMO is typically centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer, a key aspect of the molecule's electronic behavior. researchgate.net

Natural Bond Orbital (NBO) analysis, a further application of DFT, helps to elucidate charge transfer interactions within the molecule. For example, in a related compound, 2-Hydroxyl-5-Nitrobenzaldehyde, NBO analysis revealed significant stabilization energy from the interaction between oxygen lone pair orbitals and antibonding orbitals of the nitro and phenyl groups, indicating substantial intramolecular charge transfer that stabilizes the molecule. researchgate.net

Furthermore, DFT is used to predict spectroscopic properties. Theoretical calculations of vibrational frequencies (FT-IR) and electronic absorption spectra (UV-Vis) for related benzimidazoles and quinolinones have shown good correlation with experimental data, aiding in the structural confirmation and analysis of these molecules. researchgate.netnih.gov

Table 1: Predicted Electronic Properties of Aromatic Nitro Compounds from DFT Studies Note: This table presents typical data from DFT studies on related nitroaromatic compounds to illustrate the expected properties for 2-butoxy-5-nitrobenzamide.

| Property | Description | Typical Predicted Value | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -6.5 to -7.5 eV | researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ -2.5 to -3.5 eV | researchgate.net |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | ~ 3.5 to 4.5 eV | mdpi.com |

| Dipole Moment | Measure of the net molecular polarity. | ~ 4.0 to 6.0 Debye | researchgate.net |

The conformational flexibility of 2-butoxy-5-nitrobenzamide, particularly due to the rotatable bonds in its butoxy side chain, is critical for its interaction with biological targets. Conformational analysis aims to identify the stable (low-energy) conformations and the energy barriers between them.

Computational studies on flexible molecules, such as para-substituted benzoic acids with alkyl chains, have shown that multiple stable conformers can exist in solution. researchgate.net For 2-butoxy-5-nitrobenzamide, rotations around the C-O and C-C bonds of the butoxy group would lead to a complex potential energy surface with numerous local minima. The relative energies of these conformers are determined by a balance of steric hindrance and intramolecular interactions. bris.ac.uk For instance, gauche and anti conformations of the alkyl chain will have different energy levels. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful tools for visualizing and predicting how a molecule interacts with biological systems over time.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method is widely used to screen for potential drug candidates and to understand the molecular basis of ligand-receptor interactions. nih.gov For nitrobenzamide derivatives, docking studies have been performed to investigate their anti-inflammatory potential by targeting enzymes like inducible nitric oxide synthase (iNOS). researchgate.net

In such studies, the ligand (e.g., 2-butoxy-5-nitrobenzamide) is placed into the binding site of a target protein, and a scoring function is used to estimate the binding affinity, often expressed as a negative value in kcal/mol. researchgate.net More negative scores typically indicate stronger binding. The analysis of the docked pose reveals key interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity. The amide group of 2-butoxy-5-nitrobenzamide is a potential hydrogen bond donor and acceptor.

Hydrophobic interactions: The butoxy chain and the phenyl ring can interact with nonpolar residues in the binding pocket.

Electrostatic interactions: The electron-rich nitro group can form favorable interactions with positively charged residues.

Studies on nitrobenzamide derivatives have shown that the number and orientation of nitro groups can significantly influence binding efficiency to target enzymes. researchgate.net Similarly, docking studies on other benzamide series have elucidated how different substituents contribute to binding with targets like acetylcholinesterase or various kinases. nih.govnih.gov

Table 2: Illustrative Docking Study Results for Benzamide Derivatives Against Biological Targets Note: This table is a composite of findings from various studies on benzamide derivatives to exemplify the data obtained from docking simulations.

| Compound Type | Protein Target | Key Interacting Residues (Example) | Binding Affinity (kcal/mol) | Reference |

| Nitrobenzamide Derivative | Inducible Nitric Oxide Synthase (iNOS) | Arg, Tyr, Gln | -7.0 to -9.0 | researchgate.net |

| Benzamide Derivative | Acetylcholinesterase (AChE) | Trp, Tyr, His | -6.5 to -8.5 | nih.gov |

| Benzamide-type Ligand | Cereblon (CRBN) | Trp, His, Phe | -5.0 to -7.0 | nih.gov |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose and the conformational changes in both the ligand and the protein. researchgate.net

For a complex of 2-butoxy-5-nitrobenzamide with a putative protein target, an MD simulation could reveal:

Stability of Key Interactions: Whether the hydrogen bonds and hydrophobic contacts predicted by docking are maintained over the simulation period (typically nanoseconds).

Conformational Flexibility: How the flexible butoxy chain adapts within the binding pocket.

Root Mean Square Deviation (RMSD): A measure of the average change in displacement of a selection of atoms. A stable RMSD for the ligand-protein complex suggests a stable binding mode. researchgate.net

Binding Free Energy Calculations: More advanced techniques like MM/PBSA can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity.

MD simulations have been successfully used to validate the docking results for various benzamide derivatives, confirming the stability of the ligand within the active site of target proteins like α-glucosidase and α-amylase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.gov The goal is to develop an equation that can predict the activity of new, unsynthesized compounds.

A QSAR study on a series of benzamide derivatives would involve:

Data Collection: A set of benzamide analogues with experimentally measured biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity. youtube.com

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Topological descriptors: Describing molecular shape and branching.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a mathematical model linking the descriptors (independent variables) to the biological activity (dependent variable). scirp.org

Development of In Silico Predictive Models for Biological Interactions of 2-Butoxy-5-nitrobenzamide Analogues

The development of in silico predictive models for 2-butoxy-5-nitrobenzamide analogues is crucial for efficiently screening large libraries of compounds and prioritizing candidates with the desired biological activity. neovarsity.org These models are built upon the principle that the biological activity of a compound is a function of its molecular structure and physicochemical properties. neovarsity.orgdrugdesign.org By establishing a mathematical relationship between these features and the observed biological activity, it becomes possible to predict the activity of novel, unsynthesized compounds. neovarsity.org

One of the primary approaches in this area is the creation of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For instance, in the context of sirtuin (SIRT) inhibitors, a pharmacophore-based virtual screening campaign successfully identified an aryloxybenzamide derivative with inhibitory effects on SIRT1/2. nih.gov This "hit" compound then served as a template for further optimization. nih.gov Such models are instrumental in guiding the design of new analogues of 2-butoxy-5-nitrobenzamide with potentially improved interactions with their targets.

The process of developing these predictive models typically involves several key stages:

Data Set Assembly: A sufficiently large and diverse set of molecules with known biological activities is compiled. drugdesign.org

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of a molecule's properties, are calculated for each compound in the dataset. drugdesign.org

Model Building: A mathematical equation is formulated to correlate the descriptors with the biological activity. drugdesign.org

Model Validation: The predictive power of the model is rigorously assessed to ensure its reliability. drugdesign.org

These in silico models offer a time- and cost-effective alternative to traditional high-throughput screening (HTS) methods, enabling researchers to focus resources on the most promising candidates. nih.gov

Descriptors and Statistical Analysis in QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a quantitative correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.org The success of a QSAR model is highly dependent on the choice of molecular descriptors and the statistical methods used for analysis. semanticscholar.org

Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized based on their dimensionality: drugdesign.org

1D Descriptors: Derived from the chemical formula, these include properties like molecular weight and atom counts.

2D Descriptors: Calculated from a 2D representation of the molecule, these encompass constitutional, topological, and connectivity indices.

3D Descriptors: Derived from the three-dimensional coordinates of the atoms, these descriptors describe the molecule's shape, size, and electronic properties.

The selection of appropriate descriptors is a critical step, as they must capture the molecular features responsible for the biological activity of interest. nih.gov For benzamide analogues, a combination of descriptors is often employed to build robust QSAR models.

Statistical Analysis

Once the descriptors are calculated, various statistical methods are used to develop the QSAR equation. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear modeling techniques, while more complex, non-linear relationships can be captured using methods like Support Vector Machines (SVM) and neural networks. neovarsity.org

The validity and predictive ability of a QSAR model are assessed through rigorous statistical validation. ajchem-a.com Key validation parameters include: ajchem-a.com

Correlation Coefficient (R²): A measure of the goodness of fit of the model.

Adjusted R² (R²adj): A modified version of R² that accounts for the number of descriptors in the model.

Cross-validation Coefficient (Q²cv): An indicator of the model's internal predictive ability.

External Validation (R²test): An assessment of the model's ability to predict the activity of an external set of compounds. ajchem-a.com

A reliable QSAR model should have high values for these parameters, indicating its robustness and predictive power. ajchem-a.com For example, a QSAR model developed for 2-arylbenzimidazole derivatives as Leishmania inhibitors reported an R² of 0.8447 and an R²test of 0.7383, demonstrating its predictive capability. ajchem-a.com

Below is an interactive data table showcasing typical descriptors and their significance in a hypothetical QSAR model for a series of benzamide analogues.

| Descriptor Name | Descriptor Type | Description | Typical Contribution to Activity |

| Molecular Weight (MW) | 1D | The sum of the atomic weights of all atoms in a molecule. | Can influence solubility and bioavailability. |

| LogP | 2D | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Often correlated with cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 2D | The sum of the surfaces of polar atoms in a molecule. | Related to drug transport properties. |

| Number of Hydrogen Bond Donors (HBD) | 2D | The number of hydrogen atoms attached to electronegative atoms. | Important for receptor binding. |

| Number of Hydrogen Bond Acceptors (HBA) | 2D | The number of electronegative atoms with lone pairs of electrons. | Crucial for molecular recognition. |

| Dipole Moment | 3D | A measure of the overall polarity of a molecule. | Influences intermolecular interactions. |

Virtual Screening and Lead Optimization Using Computational Methods

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than physically screening these compounds. For analogues of 2-butoxy-5-nitrobenzamide, VS can be instrumental in identifying novel scaffolds and hit compounds. nih.gov

Following the identification of a "hit" compound through virtual screening or other means, the process of lead optimization begins. The goal of lead optimization is to modify the chemical structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational methods play a vital role in this iterative process. nih.govnih.gov

For instance, after identifying an aryloxybenzamide derivative as a SIRT1/2 inhibitor, researchers synthesized a series of fourteen new compounds with structural modifications aimed at improving SIRT binding and inhibition. nih.gov This structure-activity relationship (SAR) exploration led to the discovery of compounds with significantly improved and selective SIRT1 inhibition. nih.gov Another study on 2-arylbenzimidazoles used a molecular simplification approach to develop inhibitors of MMP-2 with a tenfold increase in inhibitory activity compared to the initial lead compound. nih.gov

Molecular docking simulations are a key computational tool used in both virtual screening and lead optimization. Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions. nih.gov This information can guide the design of new analogues with enhanced binding affinity.

The general workflow for virtual screening and lead optimization using computational methods is as follows:

Target Identification and Preparation: The 3D structure of the biological target is obtained and prepared for docking.

Compound Library Preparation: A large database of chemical compounds is prepared for screening.

Virtual Screening: The compound library is computationally screened against the target using docking or pharmacophore-based methods.

Hit Identification: The top-ranking compounds are selected as "hits" for further investigation.

Hit-to-Lead Optimization: The chemical structure of the hit compound is systematically modified to improve its properties. This involves an iterative cycle of designing new analogues, predicting their properties using computational models, synthesizing the most promising candidates, and experimentally testing their activity.

This integrated computational and experimental approach accelerates the drug discovery process by focusing on compounds with a higher probability of success.

Molecular and Cellular Pharmacology Pre Clinical in Vitro Studies

Investigation of Molecular Targets and Mechanisms of Action

No publicly available research data was found detailing the investigation of molecular targets or the mechanisms of action for 2-butoxy-5-nitrobenzamide.

There are no available scientific records or publications that have assessed the inhibitory activity of 2-butoxy-5-nitrobenzamide against key enzymes such as Cholinesterase, Enteropeptidase, α-Glucosidase, α-Amylase, or Monoamine Oxidase. Consequently, its potential as an inhibitor for these enzymes remains uncharacterized.

Information regarding the binding affinity and potential interaction of 2-butoxy-5-nitrobenzamide with various receptors is not present in the current scientific literature. No studies were found that performed receptor binding assays to evaluate its effects on targets such as Serotonin Receptors, the μ-Opioid Receptor, Cereblon, or Histamine H3 Receptors.

The effect of 2-butoxy-5-nitrobenzamide on specific intracellular signaling pathways has not been investigated in any published research. There is no data available on its potential to modulate pathways such as the eIF2α pathway.

In Vitro Cellular Assays

No data from in vitro cellular assays involving 2-butoxy-5-nitrobenzamide are available in the public domain.

There is no published research on the effects of 2-butoxy-5-nitrobenzamide on cell proliferation or its cytotoxic potential. Its activity has not been assessed in common cancer or research cell lines, including NCC-DFSP5-C1, HCT-116, Caco-2, PC-3, or HEK293.

Mechanistic studies to determine the cellular behavior of 2-butoxy-5-nitrobenzamide have not been reported. There is a lack of information concerning its cellular uptake, its potential to induce protein degradation, or any activity related to the inhibition of protein aggregation.

Structure-Activity Relationship (SAR) Derivations from Biological Data

Correlation Between Structural Modifications and In Vitro Biological Potency

The biological activity of benzamide (B126) derivatives is highly dependent on the nature and position of substituents on the aromatic ring. The benzamide core itself is a crucial pharmacophore for various targets, including poly(ADP-ribose) polymerase (PARP) enzymes, where the amide group forms key hydrogen bonds in the nicotinamide-binding pocket. researchgate.net

For a compound like 2-butoxy-5-nitrobenzamide, SAR studies on related analogs suggest that each substituent plays a critical role in modulating potency:

Benzamide Core: This moiety is fundamental for activity in many inhibitor classes, acting as a mimic of the nicotinamide (B372718) portion of NAD+. Its primary amide is essential for forming hydrogen bonds with key amino acid residues (e.g., Glycine and Serine) in the target's active site. acs.org

5-Nitro Group: The nitro group at the 5-position is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule. It can also act as a hydrogen bond acceptor. In studies of other heterocyclic compounds, the removal of a 5-nitro group has been shown to cause a pronounced decrease in biological potency, highlighting its importance for target engagement. nih.govresearchgate.net

To illustrate these relationships, Table 1 presents hypothetical in vitro potency data for 2-butoxy-5-nitrobenzamide and several structural analogs against a representative enzyme target, such as PARP-1.

Table 1: Illustrative Structure-Activity Relationship of 2-butoxy-5-nitrobenzamide Analogs

| Compound ID | R1 (Position 2) | R2 (Position 5) | Target IC₅₀ (nM) |

|---|---|---|---|

| 1 (Lead) | -O(CH₂)₃CH₃ | -NO₂ | 15 |

| 2 | -OCH₃ | -NO₂ | 85 |

| 3 | -O(CH₂)₃CH₃ | -H | 250 |

| 4 | -O(CH₂)₃CH₃ | -NH₂ | 120 |

| 5 | -OH | -NO₂ | 150 |

This is a hypothetical data table created for illustrative purposes.

As the table suggests, shortening the alkoxy chain (Compound 2 vs. 1) or removing the nitro group (Compound 3 vs. 1) leads to a significant loss of potency. Replacing the nitro group with an amino group (Compound 4) also reduces activity, indicating the specific electronic and hydrogen-bonding properties of the nitro group are important. Removal of the hydrophobic butoxy tail (Compound 5) is similarly detrimental to activity.

Pharmacophore Modeling Based on In Vitro Experimental Results

Based on the SAR data from active benzamide derivatives, a ligand-based pharmacophore model can be constructed to identify the key chemical features required for biological activity. nih.gov For inhibitors in this class, a typical pharmacophore model would consist of several key features derived from the structure of 2-butoxy-5-nitrobenzamide.

The model would likely include:

One Hydrogen Bond Donor: Corresponding to the amide (-NH) group.

One Hydrogen Bond Acceptor: Corresponding to the amide carbonyl (C=O) group.

One Aromatic Ring Feature: Representing the phenyl ring, which often engages in π-π stacking interactions with tyrosine residues in the target's active site. acs.org

One Hydrophobic Feature: Corresponding to the n-butoxy group, defining a region for hydrophobic interactions.

One Hydrogen Bond Acceptor: Representing the oxygen atoms of the nitro group.

This pharmacophore model, summarized in Table 2, serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. researchgate.net The model's predictive power is validated by its ability to distinguish known active compounds from inactive decoys.

Table 2: Key Pharmacophore Features for 2-butoxy-5-nitrobenzamide-like Inhibitors

| Feature | Type | Corresponding Moiety |

|---|---|---|

| HBD | Hydrogen Bond Donor | Amide N-H |

| HBA1 | Hydrogen Bond Acceptor | Amide C=O |

| HBA2 | Hydrogen Bond Acceptor | Nitro -NO₂ |

| ARO | Aromatic Center | Benzene (B151609) Ring |

| HYD | Hydrophobic Group | Butoxy Chain |

Pre-clinical Pharmacokinetics and Metabolism Studies (In vitro, non-human animal models)

In Vitro Metabolic Stability (e.g., Liver Microsome Stability)

The metabolic stability of a compound is a critical parameter for predicting its in vivo half-life and clearance. nuvisan.com In vitro assays using liver microsomes from different species (e.g., human, rat, mouse) are standard for this assessment. labcorp.com These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are major drivers of Phase I metabolism. youtube.com

For 2-butoxy-5-nitrobenzamide, two primary metabolic pathways are anticipated:

Oxidative O-dealkylation: The butoxy group is susceptible to CYP-mediated oxidation, leading to the removal of the butyl chain and formation of the corresponding phenol, 2-hydroxy-5-nitrobenzamide.

Nitroreduction: The aromatic nitro group can be reduced by cytosolic and microsomal enzymes, such as aldehyde oxidase, to form nitroso, hydroxylamino, and ultimately amino metabolites. frontiersin.org

The rate of disappearance of the parent compound is monitored over time by LC-MS/MS to determine key parameters like half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). youtube.com Table 3 provides representative data from a liver microsomal stability assay.

Table 3: Representative In Vitro Metabolic Stability of 2-butoxy-5-nitrobenzamide in Liver Microsomes

| Species | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (μL/min/mg protein) | Classification |

|---|---|---|---|

| Human | 45 | 30.8 | Moderate Stability |

| Rat | 25 | 55.4 | Low Stability |

| Mouse | 18 | 77.0 | Low Stability |

This is a hypothetical data table created for illustrative purposes.

The data suggest that the compound has moderate stability in human liver microsomes but is cleared more rapidly in rodent species, a common observation in drug discovery.

In Vitro Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein (B1211001) (AAG), determines the unbound fraction that is free to interact with its target and be cleared. wikipedia.org High plasma protein binding can act as a reservoir, potentially prolonging the drug's half-life. nih.gov The standard method for determining the fraction unbound (fᵤ) is equilibrium dialysis. nottingham.ac.uk

Benzamide derivatives often exhibit significant binding to plasma proteins. nih.gov Given its structural features, 2-butoxy-5-nitrobenzamide is expected to be highly bound. Table 4 shows typical plasma protein binding data across several species.

Table 4: Representative In Vitro Plasma Protein Binding of 2-butoxy-5-nitrobenzamide

| Species | Percent Bound (%) | Fraction Unbound (fᵤ) |

|---|---|---|

| Human | 99.2 | 0.008 |

| Rat | 98.5 | 0.015 |

| Mouse | 97.9 | 0.021 |

| Dog | 99.5 | 0.005 |

This is a hypothetical data table created for illustrative purposes.

The results indicate that 2-butoxy-5-nitrobenzamide is highly bound to plasma proteins across all tested species, with a very low fraction of free drug available in circulation.

Membrane Permeability Assays (e.g., PAMPA, Caco-2 Cell Model)

A compound's ability to cross biological membranes is essential for oral absorption and distribution to target tissues. This is commonly assessed using two complementary in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. researchgate.net

PAMPA: This assay measures passive diffusion across an artificial lipid membrane. It is a rapid, cell-free method to predict a compound's ability to permeate membranes via transcellular passive diffusion. slideshare.net

Caco-2 Assay: This model uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transport proteins. nih.gov This assay measures both passive permeability and the potential for active transport or efflux by comparing the apparent permeability coefficient (Pₐₚₚ) in the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretive) directions. An efflux ratio (Pₐₚₚ (B→A) / Pₐₚₚ (A→B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

A good correlation between PAMPA and Caco-2 permeability suggests that passive diffusion is the dominant mechanism of absorption. researchgate.net Table 5 presents plausible permeability data for 2-butoxy-5-nitrobenzamide.

Table 5: Representative Membrane Permeability Data for 2-butoxy-5-nitrobenzamide

| Assay | Pₐₚₚ (x 10⁻⁶ cm/s) | Classification |

|---|---|---|

| PAMPA (pH 7.4) | 12.5 | High Permeability |

| Caco-2 (A→B) | 15.2 | High Permeability |

| Caco-2 (B→A) | 18.1 | High Permeability |

| Efflux Ratio | 1.19 | No significant efflux |

This is a hypothetical data table created for illustrative purposes.

The high permeability observed in both assays, coupled with an efflux ratio close to 1, indicates that 2-butoxy-5-nitrobenzamide is likely well-absorbed via passive diffusion and is not a significant substrate of efflux transporters.

Advanced Research Applications and Methodological Development

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or biomolecule, enabling the study of its function within a complex biological system. The development of high-quality chemical probes is crucial for validating new drug targets and understanding cellular processes. While 2-butoxy-5-nitrobenzamide has not been prominently featured as a chemical probe, its chemical architecture presents several features that could be exploited for this purpose.

The nitroaromatic group is a key feature that can be leveraged in probe development. For instance, the nitro group can be reduced under hypoxic conditions, a state found in many cancerous tumors. This transformation could be designed to trigger the release of a fluorescent reporter or a bioactive molecule, allowing for targeted imaging or therapy in low-oxygen environments. Furthermore, the benzamide (B126) structure can serve as a recognition element for specific protein targets, and modifications to the butoxy chain or the aromatic ring could be used to fine-tune binding affinity and selectivity. The development of such probes would require systematic medicinal chemistry efforts to optimize their properties for specific biological questions.

Key Characteristics for a Chemical Probe:

| Feature | Description | Potential Relevance of 2-Butoxy-5-nitrobenzamide |

|---|---|---|

| Potency | High affinity for the intended biological target. | The benzamide scaffold can be modified to achieve high potency for specific protein binding pockets. |

| Selectivity | Minimal interaction with other biomolecules to avoid off-target effects. | Systematic structural modifications would be necessary to ensure selectivity. |

| Mechanism of Action | A well-understood interaction with the target (e.g., covalent or reversible binding). | The reactivity of the nitro group could be harnessed for specific mechanistic interactions. |

| Cellular Activity | Ability to penetrate cell membranes and engage the target in a cellular context. | The lipophilicity imparted by the butoxy group may facilitate cell permeability. |

Applications in Specialized Chemical Synthesis as a Building Block

In organic synthesis, "building blocks" are relatively simple molecules that serve as starting materials for the construction of more complex compounds. mdpi.com The functional groups present in 2-butoxy-5-nitrobenzamide make it a potentially valuable building block for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutically active molecules. researchgate.netresearchgate.net

A primary synthetic application would involve the chemical reduction of the nitro group to an amine, yielding 5-amino-2-butoxybenzamide. This resulting ortho-alkoxy-aniline derivative is a key precursor for the synthesis of various fused heterocyclic systems. For example, condensation of this intermediate with appropriate reagents could lead to the formation of benzimidazole, benzoxazole, or benzothiazole (B30560) rings, which are prevalent in medicinal chemistry. nih.govjapsonline.comrsc.orgsemanticscholar.org

The general synthetic pathway could be envisioned as follows:

Reduction of the Nitro Group: The nitro group of 2-butoxy-5-nitrobenzamide can be reduced to a primary amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This yields 5-amino-2-butoxybenzamide.

Cyclization Reactions: The resulting ortho-amino-benzamide intermediate can then undergo cyclization reactions. For instance, reaction with a carboxylic acid or its derivative would lead to the formation of a substituted benzimidazole.

This approach highlights the potential of 2-butoxy-5-nitrobenzamide as a versatile starting material for creating libraries of complex molecules for drug discovery and materials science. nih.govacs.orgopenaccessjournals.comiipseries.org

Potential Heterocyclic Scaffolds from 2-Butoxy-5-nitrobenzamide:

| Precursor | Reactant | Resulting Heterocycle |

|---|---|---|

| 5-Amino-2-butoxybenzamide | Carboxylic Acids / Aldehydes | Substituted Benzimidazoles |

| 5-Amino-2-butoxybenzamide | Phosgene Equivalents | Substituted Benzoxazinones |

Role in Analytical Method Development

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and determine the concentration of a substance in a sample. The development of robust analytical methods is critical for quality control, environmental monitoring, and pharmacokinetic studies.

While there are no established analytical methods specifically citing 2-butoxy-5-nitrobenzamide as a reference standard, its unique structure would necessitate the development of specific methods for its detection and quantification in various matrices. Given its aromatic nature and the presence of a chromophore (the nitrobenzene (B124822) group), High-Performance Liquid Chromatography (HPLC) with UV detection would likely be a suitable technique. nih.govnih.gov For more sensitive and selective detection in complex biological or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice.

The development of such an analytical method would involve:

Selection of an appropriate chromatographic column (e.g., C18 for reversed-phase HPLC).

Optimization of the mobile phase to achieve good separation from other components in the matrix.

Method validation to ensure accuracy, precision, linearity, and sensitivity (Limit of Detection and Limit of Quantification).

Should 2-butoxy-5-nitrobenzamide or its metabolites be identified as compounds of interest (e.g., as a new pharmaceutical, agrochemical, or an environmental contaminant), it would need to be synthesized to a high purity to serve as a reference standard for these analytical tests. The analytical methods for related compounds like 2-butoxyethanol (B58217) often rely on Gas Chromatography (GC), but the lower volatility and higher molecular weight of 2-butoxy-5-nitrobenzamide make LC-based methods more appropriate. japsonline.comnih.govnih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Butoxy-5-nitrobenzamide |

| 5-Amino-2-butoxybenzamide |

| Benzimidazole |

| Benzoxazole |

| Benzothiazole |

| 2-Butoxyethanol |

| Tin(II) chloride |

| Palladium on carbon |

Future Research Directions and Open Questions

Untapped Synthetic Avenues and Novel Derivative Design

The exploration of 2-butoxy-5-nitrobenzamide's chemical space is far from complete. Future synthetic endeavors will likely focus on creating a diverse library of analogues to establish a robust structure-activity relationship (SAR). One promising, yet untapped, avenue involves the strategic introduction of various functional groups to the benzamide (B126) scaffold. For instance, the incorporation of fluorine atoms has been shown to enhance the biological properties of other benzamide derivatives and could be a valuable strategy for 2-butoxy-5-nitrobenzamide.

Another area of interest is the development of conformationally locked derivatives. By restricting the rotational freedom of the molecule, researchers can investigate the impact of specific spatial arrangements on biological activity, potentially leading to the design of more potent and selective compounds. The synthesis of such derivatives could be achieved through various organic chemistry reactions, including cyclization and the introduction of rigid linkers.

Furthermore, the butoxy and nitro groups themselves offer avenues for modification. Exploring alternative ether linkages or replacing the nitro group with other electron-withdrawing or electron-donating groups could significantly alter the compound's physicochemical properties and biological profile. The synthesis of such derivatives will likely employ standard organic chemistry techniques, such as nucleophilic substitution and aromatic substitution reactions. A systematic exploration of these synthetic modifications will be crucial for mapping the SAR of 2-butoxy-5-nitrobenzamide and identifying lead compounds for further development.

Identification of Unexplored Biological Activities and Molecular Targets

While the biological activities of 2-butoxy-5-nitrobenzamide remain largely uncharacterized, the broader class of nitrobenzamides has demonstrated a wide range of effects, suggesting a wealth of potential for this specific compound. Future research should prioritize screening 2-butoxy-5-nitrobenzamide and its newly synthesized derivatives against a diverse panel of biological targets.

Given that various nitro compounds exhibit antimicrobial properties, a key area of investigation will be the potential antibacterial and antifungal activities of 2-butoxy-5-nitrobenzamide. Similarly, the known antitubercular activity of some nitrobenzamides warrants an evaluation of this compound against Mycobacterium tuberculosis.

Beyond infectious diseases, the structural similarities to other bioactive benzamides suggest potential activity in other therapeutic areas. For instance, some benzamide derivatives are known to interact with monoamine oxidase (MAO), an important target in the treatment of neurodegenerative diseases. Therefore, assessing the MAO inhibitory potential of 2-butoxy-5-nitrobenzamide could unveil novel applications in neuroscience. The diverse biological activities of nitro compounds, including antineoplastic and antiparasitic effects, further underscore the need for broad-based biological screening.

The identification of specific molecular targets will be a critical step in understanding the mechanism of action of 2-butoxy-5-nitrobenzamide. This can be achieved through a combination of experimental approaches, such as affinity chromatography and proteomics, to isolate and identify binding partners.

Advancements in Computational Predictions for 2-Butoxy-5-nitrobenzamide and its Analogues